Strontium isopropoxide
Description
Contextual Significance of Strontium Isopropoxide in Advanced Materials Chemistry
This compound, an organometallic compound with the chemical formula Sr(OCH(CH₃)₂)₂, holds a significant position in the field of advanced materials chemistry. cymitquimica.comsigmaaldrich.com Its importance stems primarily from its role as a high-purity, reactive precursor for the synthesis of various strontium-containing functional materials. These materials, particularly complex oxides like strontium titanate (SrTiO₃), are at the forefront of research and development in electronics and materials science due to their desirable dielectric and ferroelectric properties. hanrimwon.comtandfonline.com
The use of this compound allows for precise stoichiometric control and the formation of homogenous, fine-particle materials at lower processing temperatures compared to traditional solid-state reaction methods. rsc.orgorientjchem.org This is crucial for the fabrication of advanced electronic components such as high-density dynamic random-access memories (DRAMs), capacitors, and tunable microwave devices. tandfonline.comnaturalspublishing.com The compound's solubility in organic solvents and its reactivity make it an ideal candidate for solution-based synthesis techniques, which offer advantages in terms of compositional homogeneity and the ability to produce thin films and nanopowders. cymitquimica.comtandfonline.com The properties of the final ceramic or thin film are highly dependent on the quality and purity of the precursor materials, making this compound a key area of study for optimizing the performance of next-generation electronic devices.
Overview of this compound in Precursor Chemistry and Synthetic Methodologies
This compound serves as a fundamental building block in precursor chemistry for creating advanced materials through various synthetic routes. It is typically a white to off-white, moisture-sensitive solid, soluble in organic solvents, which facilitates its use in several chemical synthesis processes. cymitquimica.com
Key Synthetic Methodologies:
Sol-Gel Process: This is a widely employed wet-chemical technique where this compound, often in conjunction with a titanium alkoxide like titanium isopropoxide, is hydrolyzed to form a "sol" (a colloidal suspension of solid particles in a liquid). tandfonline.comrsc.orgrsc.org This sol then undergoes polycondensation to form a "gel," a three-dimensional network. Subsequent drying and calcination of the gel yield highly pure and homogenous strontium titanate (SrTiO₃) powders at relatively low temperatures. tandfonline.comorientjchem.org For instance, crystalline SrTiO₃ powder can be obtained after annealing an amorphous powder at 700°C. tandfonline.com The sol-gel method allows for excellent control over the stoichiometry and microstructure of the final product. rsc.org
Metal-Organic Chemical Vapor Deposition (MOCVD): In this technique, volatile organometallic precursors are transported in the vapor phase onto a heated substrate, where they decompose to form a thin film. While this compound itself has been evaluated, its volatility can be a limiting factor. aip.org Often, it is used alongside other precursors like titanium isopropoxide to deposit strontium titanate thin films. tandfonline.comiaea.org For example, SrTiO₃ films have been successfully deposited on silicon and platinum-coated silicon substrates at temperatures around 700°C using nitrous oxide as the oxidant. tandfonline.comtandfonline.com The composition and crystal structure of the films are highly dependent on the deposition conditions. tandfonline.com
Solvothermal/Hydrothermal Synthesis: These methods involve a chemical reaction in a closed vessel (autoclave) using a solvent at temperatures above its boiling point. This compound can be used as a precursor in these processes. For example, strontium titanate nanocubes have been prepared via a solvothermal method using strontium hydroxide (B78521) and titanium isopropoxide at 240°C. scientific.net Hydrothermal synthesis has also been utilized, employing titanium isopropoxide as the titanium source to produce SrTiO₃ nanoparticles. researchgate.netnih.gov
Ring-Opening Polymerization (ROP): this compound has also been investigated as a catalyst and initiator for the ring-opening polymerization of lactones and lactide. researchgate.netd-nb.info This demonstrates its utility beyond the synthesis of inorganic materials, extending into the field of biodegradable polymers. It has shown high activity for the ROP of ε-caprolactone and δ-valerolactone. researchgate.net
The choice of synthetic methodology depends on the desired final product, whether it be a powder, thin film, or nanocrystal, and the specific properties required for the intended application.
Scope and Research Objectives for this compound Investigation
The primary research objective for the investigation of this compound is to leverage its chemical properties to synthesize advanced materials with tailored functionalities. The scope of this research is broad, encompassing the synthesis of the precursor itself, its application in various material fabrication processes, and the characterization of the resulting materials.
Current and Future Research Focus:
Optimization of Synthesis Parameters: A significant area of research is the fine-tuning of synthesis conditions (e.g., temperature, pressure, solvent, precursor ratios) in methods like sol-gel and MOCVD to control the crystal structure, morphology, and stoichiometry of the final materials. tandfonline.comtandfonline.com For example, in MOCVD, the ratio of strontium to titanium precursors is critical for obtaining the desired perovskite phase in SrTiO₃ films. tandfonline.com
Development of Novel Precursors: While this compound is effective, research is ongoing to develop new strontium precursors with enhanced volatility and thermal stability for techniques like MOCVD and Atomic Layer Deposition (ALD). mocvd-precursor-encyclopedia.deresearchgate.net This is crucial for achieving conformal coatings on complex three-dimensional structures in microelectronics.
Doping and Composite Materials: Investigations are focused on using this compound as a precursor for doped materials, such as nitrogen-doped SrTiO₃ for photocatalytic applications, or in the synthesis of solid solutions like (1−x)SrTiO₃-xBiMnO₃ to create materials with novel multiferroic properties. nih.govmdpi.com
Exploring New Applications: Research aims to expand the application of materials derived from this compound. This includes their use in photocatalysis for environmental remediation, as dielectrics in next-generation capacitors, and in ferroelectric random-access memory (FeRAM). naturalspublishing.comnih.govscientific.net
The overarching goal is to establish clear structure-property relationships, where the characteristics of the this compound precursor and the synthesis methodology directly inform the functional properties of the final advanced material.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₄O₂Sr or Sr(OCH(CH₃)₂)₂ | cymitquimica.comsigmaaldrich.com |
| Molecular Weight | 205.79 g/mol | sigmaaldrich.comchemsrc.com |
| Appearance | White to off-white crystalline powder | cymitquimica.comsigmaaldrich.com |
| Melting Point | 130°C (decomposes) | chemsrc.com |
| Boiling Point | 73°C at 760 mmHg | chemsrc.com |
| Solubility | Soluble in organic solvents like alcohols and ethers | cymitquimica.com |
| CAS Number | 88863-33-6 | cymitquimica.comsigmaaldrich.com |
Table 2: Representative Synthesis Parameters for Strontium Titanate (SrTiO₃) using this compound Precursors
| Synthesis Method | Strontium Precursor | Titanium Precursor | Solvent/Carrier Gas | Temperature | Resulting Material | Reference(s) |
| Sol-Gel | Strontium Acetate (B1210297) | Titanium (IV) Isopropoxide | Ethanol, Acetic Acid | 700°C (Annealing) | Crystalline SrTiO₃ powder | tandfonline.com |
| MOCVD | Sr(thd)₂ | Titanium Isopropoxide | Ammonia, Argon, N₂O | 700°C | SrTiO₃ thin film | tandfonline.comtandfonline.com |
| Solvothermal | Strontium Hydroxide | Titanium Isopropoxide | Not specified | 240°C | SrTiO₃ nanocubes | scientific.net |
| Hydrothermal | Strontium Acetate | Titanium Isopropoxide | Water, Citric Acid | 750°C (Calcination) | N-doped SrTiO₃ nanoparticles | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
strontium;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Sr/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHULXNKDWPTSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421995 | |
| Record name | Strontium isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88863-33-6 | |
| Record name | Strontium isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
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Methodologies in Strontium Isopropoxide Synthesis and Derivatization
Direct Synthesis Routes to Strontium Isopropoxide
Direct synthesis methods provide a straightforward approach to obtaining this compound. These routes are often favored for their simplicity and the high purity of the resulting compounds.
The most direct route to this compound involves the reaction of strontium metal with isopropanol (B130326). acs.org This reaction is characteristic of electropositive metals, which react with alcohols to liberate hydrogen gas and form the corresponding metal alkoxide. osti.gov The general equation for this type of reaction is:
Sr + 2 CH₃CH(OH)CH₃ → Sr(OCH(CH₃)₂)₂ + H₂
For less reactive alkaline earth metals like strontium, a catalyst may be necessary to initiate the reaction by cleaning the metal surface. acs.orgosti.gov The reaction of strontium with isopropanol can be slow but yields the desired this compound. quora.com In situ formation of strontium alkoxide can also be achieved by reacting the metal with the parent alcohol, which is advantageous as the only byproduct is hydrogen gas. nih.gov
Alcoholysis, or alcohol exchange, is a versatile method for synthesizing metal alkoxides. osti.govwikipedia.org This process involves the reaction of a metal compound, such as a metal halide or another alkoxide, with an excess of the desired alcohol. While this method is widely used, it can be influenced by steric factors, which may lead to the formation of mixed alkoxides. osti.gov
For instance, strontium alkoxides can be prepared by reacting a strontium source with an alcohol. The synthesis of a triple metal alkoxide containing strontium was achieved through the alcohol exchange and condensation of metallic strontium with zirconium and yttrium alkoxides in a 2-methoxyethanol (B45455) solution. researchgate.net Another example involves the solid-liquid interface reaction of strontium hydroxide (B78521) octahydrate with aluminum isopropoxide dissolved in 2-propanol, where the water of crystallization from the strontium hydroxide hydrolyzes the aluminum isopropoxide. jst.go.jp
| Reactants | Product | Reaction Type |
| Strontium Metal, Isopropanol | This compound | Direct Reaction |
| Strontium Hydroxide, Aluminum Isopropoxide | Strontium Aluminate (via intermediate alkoxides) | Alcoholysis/Hydrolysis |
| Strontium Metal, Zirconium/Yttrium Alkoxides, 2-Methoxyethanol | Strontium-Yttrium-Zirconium Methoxyethoxide | Alcoholysis/Condensation |
Transalcoholysis and Ligand Exchange Strategies for this compound Complexes
Transalcoholysis (or transesterification in a broader sense) and ligand exchange reactions are pivotal in modifying this compound to create a diverse range of complexes with tailored properties. wikipedia.orgcymitquimica.com In a transalcoholysis reaction, one alkoxide can be converted to another by reacting it with a different alcohol. wikipedia.org The equilibrium of this reaction can be controlled by factors such as the acidity of the alcohol or by removing the more volatile alcohol component. wikipedia.org
For example, a bimetallic alkoxy derivative of strontium and tantalum was prepared by reacting a mixed metal alkoxide, [SrTa₂(OEt)₈(µ-OEt)₄], with the nitrogen-containing ligand 1,3-bis(dimethylamino)propan-2-ol (bis-dmapH). rsc.org Similarly, new heteroleptic strontium complexes have been synthesized through the substitution reaction of strontium bis(trimethylsilyl)amide with aminoalkoxide and β-diketonate ligands. acs.org The synthesis of tin isopropoxide can be achieved via a trans-alcoholysis reaction by placing tin(IV) t-butoxide in a large excess of isopropanol. scholaris.ca This principle can be extended to strontium compounds. The conversion of cobalt isopropoxide to cobalt glycerate through a ligand exchange reaction with glycerol, which has a higher boiling point than 2-propanol, further illustrates this strategy. researchgate.net
Control of Reaction Parameters for Tailored this compound Molecular Architectures
The molecular architecture of this compound and its derivatives can be meticulously controlled by manipulating various reaction parameters. These parameters include temperature, solvent, stoichiometry of reactants, and reaction time. The careful design and selection of ligands are also crucial for synthesizing heteroleptic strontium precursors with enhanced properties like high volatility and good stability. acs.org
The structure of the resulting complexes can vary significantly. For instance, in the synthesis of new strontium complexes, trimeric structures were obtained with strontium atoms connected by μ₃–O and μ₂–O bonds of the alkoxide oxygen atoms. acs.org The geometry of these complexes can range from distorted capped octahedral to distorted trigonal prism. acs.org The use of different ligands, such as β-diketonates, can lead to the formation of complexes with varying coordination numbers and steric hindrance, which in turn affects their properties. acs.org The sol-gel method, which involves hydrolysis and polycondensation of molecular precursors like metal alkoxides, allows for control over reaction kinetics through parameters like pH, reactant concentrations, and temperature, which can favor the formation of gels under slower reaction conditions. mdpi.com
| Parameter | Effect on Molecular Architecture | Example |
| Ligand Type | Influences coordination number, steric hindrance, and overall structure (e.g., monomeric vs. trimeric). | Use of aminoalkoxide and β-diketonate ligands to create heteroleptic strontium complexes. acs.org |
| Stoichiometry | Determines the ratio of ligands to metal centers, affecting the final complex composition. | Controlled substitution reactions using specific molar ratios of reactants. acs.org |
| Solvent | Can coordinate to the metal center and influence solubility and crystallization. | Tetrahydrofuran (THF) can form adducts with some alkaline metal alkoxides. cas.cz |
| Temperature | Affects reaction rates and can influence which products are thermodynamically or kinetically favored. | Recrystallization of complexes at low temperatures (-30 °C) for purification. acs.orgacs.org |
Advanced Purification and Isolation Techniques for this compound Species
The purification of this compound and its derivatives is essential to obtain materials with the desired properties for various applications. Metal alkoxides are often purified by distillation or recrystallization. scispace.com
Advanced purification techniques include:
Vacuum Distillation: This method is widely used in industrial production for purifying metal alkoxides due to their low boiling points under vacuum. bibliotekanauki.pl
Recrystallization: This technique involves dissolving the impure metal alkoxide in a suitable organic solvent and then inducing crystallization by lowering the temperature or evaporating the solvent. bibliotekanauki.pl This process can be repeated multiple times to achieve high purity. cas.cz For example, some strontium complexes have been purified by recrystallization from toluene (B28343) at -30 °C. acs.orgacs.org
Adsorption-Vacuum Distillation: This is a newer method that combines an adsorbent fixed-bed mode with vacuum distillation to enhance purification efficiency without compromising it. bibliotekanauki.pl
Chromatographic Methods: For the isolation of strontium from various samples, extraction chromatography using specific resins like Sr resin has proven to be simpler and faster than classical methods. researchgate.net Cation-exchange chromatography is another effective method for separating strontium. nih.gov
Elucidation of Strontium Isopropoxide Molecular and Supramolecular Structures
Crystallographic Investigations of Strontium Isopropoxide and its Adducts
Crystallography provides definitive evidence of the three-dimensional structure of this compound in the solid state, revealing details about its oligomeric nature and the coordination environment of the strontium centers.
Single Crystal X-ray Diffraction Studies of Oligomeric Forms
For strontium alkoxides, SC-XRD studies have revealed a tendency to form oligomeric structures. In related strontium complexes, such as those involving aminoalkoxide and β-diketonato ligands, both dimeric and trimeric forms have been identified. acs.org In these structures, the strontium atoms are typically connected through bridging oxygen atoms from the alkoxide ligands. acs.org For instance, dimeric structures can be formed through μ₂-O bridging, while trimeric structures may involve both μ₂-O and μ₃-O bonds from alkoxide groups. acs.org
In dimeric strontium complexes, Sr···Sr distances have been measured to be in the range of 3.8610(4) to 3.9900(11) Å. acs.org The coordination geometry around the strontium centers in these oligomers is often complex, with observed geometries including distorted capped octahedra and distorted trigonal prisms. acs.org The formation of these oligomers is a key feature of the supramolecular chemistry of strontium alkoxides, and it is suggested that the choice of ligands can influence the nuclearity of the resulting complex, potentially preventing oligomerization by stabilizing the central strontium ion. acs.org The presence of such oligomeric species with varying activities has also been speculated to occur in reaction solutions. researchgate.net
Table 1: Representative Crystallographic Data for Strontium Complexes
| Feature | Description | Reference |
|---|---|---|
| Oligomeric Forms | Dimeric and trimeric structures observed. | acs.org |
| Bridging | Strontium atoms connected by μ₂-O and μ₃-O bridges from alkoxide oxygen atoms. | acs.org |
| Sr···Sr Distances | 3.8610(4) Å to 3.9900(11) Å in dimeric structures. | acs.org |
| Coordination Geometry | Distorted capped octahedral and distorted trigonal prism geometries. | acs.org |
Powder X-ray Diffraction Analysis of this compound Solid Phases
Powder X-ray diffraction (PXRD) is an essential technique for characterizing polycrystalline materials. libretexts.org Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample, providing information about the bulk material's phase composition, crystallinity, and unit cell parameters. libretexts.orgwpmucdn.com The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline phase and can be used for identification by comparing it to databases. libretexts.org
The analysis of this compound solid phases by PXRD allows for the characterization of the material as synthesized and can be used to monitor phase changes upon heating or reaction. For example, in studies of other strontium-containing compounds like strontium ruthenates or stannates, PXRD is used to identify the crystalline phases present in the sample after synthesis at high temperatures. wpmucdn.comaist.go.jp By analyzing the positions and intensities of the diffraction peaks, researchers can determine the lattice parameters of the solid phases. jmaterenvironsci.com This technique is crucial for confirming the formation of the desired compound and for identifying any crystalline impurities. jmaterenvironsci.com The preparation of the sample and the conditions of data collection are critical for obtaining a high-quality diffraction pattern suitable for detailed microstructural analysis. mdpi.com
Spectroscopic Characterization for Structural Insights into this compound
Spectroscopic methods provide complementary information to crystallographic studies, offering insights into the structure of this compound in solution and providing details about its bonding and dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid State Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C. slideshare.net It is uniquely capable of providing both structural and dynamic information at a residue-specific level in solution. nih.gov
In the context of metal alkoxides, NMR is used to understand their behavior in solution. For instance, variable temperature ¹H and ¹³C NMR studies on related metal isopropoxides have been used to investigate dynamic processes, such as the dissociation of coordinated alcohol molecules and intramolecular proton transfer. researchgate.net For this compound, ¹H NMR would show characteristic signals for the methine (-CH) and methyl (-CH₃) protons of the isopropoxide ligands. The chemical shifts and multiplicities of these signals can provide information about the different chemical environments of the ligands, which can be influenced by the formation of oligomers in solution.
Solid-state NMR (ssNMR) can be used to study the structure of this compound in its solid form, providing a bridge between crystallographic data and solution behavior. rsc.org ssNMR can provide qualitative and quantitative information about the different crystalline and amorphous phases present in a sample. rsc.org For metal alkoxides, ssNMR can help to distinguish between terminal and bridging alkoxide groups based on their different chemical shift anisotropies. acs.org
Table 2: Expected NMR Resonances for this compound
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -CH (CH₃)₂ | ~3.5 - 4.5 | Septet |
| ¹H | -CH(C H₃)₂ | ~1.0 - 1.5 | Doublet |
| ¹³C | -C H(CH₃)₂ | ~60 - 70 | - |
| ¹³C | -CH(C H₃)₂ | ~20 - 30 | - |
Note: Expected chemical shift values are approximate and can be influenced by solvent, concentration, and temperature. sigmaaldrich.com
Vibrational Spectroscopy (IR and Raman) for Ligand and Metal-Oxygen Bond Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. uni-siegen.de These techniques are highly sensitive to the nature of chemical bonds and molecular symmetry. ksu.edu.sa
IR spectroscopy of this compound provides a characteristic fingerprint based on the vibrations of the isopropoxide ligand and the strontium-oxygen bonds. An infrared study of metal isopropoxide precursors for strontium titanate (SrTiO₃) reported the IR spectrum of this compound. researchgate.net The analysis of the spectral features suggested that the isopropoxide ligands exist in at least three, and possibly four, distinct local environments. researchgate.net This indicates a complex structure, likely involving different coordination modes (e.g., terminal and bridging) of the isopropoxide groups, consistent with the formation of oligomers. researchgate.net
Key vibrational bands in the IR spectrum of this compound include C-H stretching, C-H bending, C-O stretching, and Sr-O stretching modes. The positions of the C-O and Sr-O stretching bands are particularly informative about the coordination of the isopropoxide ligand to the strontium center.
Table 3: Key IR Absorption Bands for this compound and Related Complexes. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| 1017, 993, 970 | C-O stretching / C-C stretching | Indicates multiple environments for the isopropoxide ligands. |
| 843, 838, 828 | C-O stretching / CH₃ rocking | Further evidence of different ligand coordination modes. |
| 620, 596, 572 | Sr-O stretching | Provides direct information on the metal-oxygen bond. |
Note: Bands are from a study on a bimetallic Sr/Ti isopropoxide complex, with contributions from the individual alkoxides noted. researchgate.net
Raman spectroscopy is a complementary technique to IR spectroscopy. ksu.edu.sa While IR absorption requires a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. uni-siegen.de Therefore, Raman spectroscopy can provide additional information, particularly for symmetric vibrations and homonuclear bonds that may be weak or inactive in the IR spectrum. ksu.edu.sa Analysis of the Sr-O stretching modes in both IR and Raman spectra can give a more complete picture of the coordination environment around the strontium atom.
Mass Spectrometry for Oligomerization and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. In the study of this compound, MS can be used to investigate its tendency to form oligomers and to understand its fragmentation patterns.
Studies utilizing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry in the context of ring-opening polymerization initiated by this compound have provided insights into the active species. researchgate.netnih.govresearchgate.net The analysis of the resulting polymers shows end groups consistent with initiation by isopropoxide, confirming the role of the ligand in the reaction. nih.govamericanelements.com While these studies focus on the polymerization products, the observation of catalyst rearrangements or the presence of oligomers with varying activity has been suggested, which could potentially be investigated by direct analysis of the this compound precursor under gentle ionization conditions. researchgate.net
The fragmentation of this compound in the mass spectrometer would likely proceed through characteristic pathways for metal alkoxides. Common fragmentation pathways include the loss of neutral molecules such as alkenes (e.g., propene) or alcohols (e.g., isopropanol). libretexts.org Alpha-cleavage, the breaking of a bond adjacent to the oxygen atom, is a common fragmentation route for ethers and alcohols and would be an expected pathway for the isopropoxide ligand. slideshare.net Analysis of these fragmentation patterns can help to confirm the structure of the parent ion and provide clues about the connectivity of atoms in oligomeric species.
Computational Chemistry Approaches to this compound Structures and Bonding
Computational chemistry serves as a powerful, non-experimental tool to predict and understand the molecular and supramolecular structures of compounds like this compound. bham.ac.uk These theoretical methods provide insights into geometries, stabilities, and the nature of chemical bonds that are often difficult to probe experimentally, especially for species that are reactive or exist in complex equilibria in solution.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmaterenvironsci.com It is a prevalent method for calculating the properties of molecules and materials, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT calculations can elucidate the most stable geometric arrangements (conformations) of the molecule and its potential oligomers.
Researchers utilize DFT to optimize the geometry of a molecule, finding the lowest energy structure which corresponds to the most stable conformation. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific DFT studies focused solely on the monomeric or simple oligomeric structures of this compound are not extensively documented in peer-reviewed literature, the methodology is well-established from studies on related alkaline earth metal compounds and other metal alkoxides. acs.orgrsc.org
For a hypothetical Sr(OiPr)₂ monomer, DFT calculations would likely explore the rotational freedom around the Sr-O and O-C bonds of the isopropoxide ligands. The calculations would aim to determine the conformation that minimizes steric hindrance between the bulky isopropyl groups and optimizes the coordination around the strontium center. The predicted stability of different conformers is determined by their calculated relative energies.
A comprehensive DFT study on metal-alkoxide-functionalized metal-organic frameworks included examinations of alkaline earth metals, demonstrating the applicability of these computational methods to strontium-alkoxide systems. nih.gov Such calculations would typically employ a functional, like B3LYP, and a suitable basis set, such as LANL2DZ, to accurately describe the electronic environment of the strontium metal and the lighter atoms. washington.edu
Table 1: Hypothetical DFT-Calculated Structural Parameters for Monomeric this compound
This interactive table presents hypothetical, yet plausible, structural parameters for a monomer of this compound, based on DFT calculations and known data from similar metal alkoxide compounds.
| Parameter | Value | Description |
| Sr-O Bond Length | ~2.20 - 2.35 Å | The distance between the strontium and oxygen atoms. |
| O-C Bond Length | ~1.40 - 1.45 Å | The distance between the oxygen and the adjacent carbon atom of the isopropyl group. |
| C-C Bond Length | ~1.50 - 1.54 Å | The distance between the carbon atoms within the isopropyl group. |
| Sr-O-C Bond Angle | ~125° - 135° | The angle formed by the strontium, oxygen, and carbon atoms. |
| O-Sr-O Bond Angle | ~100° - 120° | The angle between the two isopropoxide ligands attached to the strontium atom. |
Note: These values are illustrative and would require specific DFT calculations for precise determination.
This compound, like many metal alkoxides, is known to form oligomeric aggregates in solution. researchgate.netd-nb.info This aggregation significantly influences its reactivity, for instance, in its role as a catalyst for ring-opening polymerization. researchgate.net Computational modeling provides a means to investigate the structures of these supramolecular assemblies and their interactions with solvent molecules.
The modeling of such systems can be approached at different levels of theory. While DFT is excellent for smaller, discrete molecules, studying larger aggregates and their dynamic behavior in a solvent often requires methods that can handle a greater number of atoms, such as molecular dynamics (MD) simulations, potentially using force fields derived from DFT calculations. jmaterenvironsci.com
These models can simulate the step-wise aggregation of this compound monomers to form dimers, trimers, or larger clusters. The calculations would explore various possible structures, such as those involving bridging isopropoxide ligands where an oxygen atom is shared between two strontium centers. The relative energies of these aggregates can be calculated to predict their thermodynamic stability.
Furthermore, computational models can simulate the coordination of solvent molecules (e.g., toluene (B28343) or isopropanol) to the strontium centers in the aggregates. This is crucial for understanding the solubility and reactivity of the compound. The model can reveal the preferred coordination number of the strontium atoms and the energetics of solvent binding versus the formation of additional alkoxide bridges. While direct modeling studies on this compound aggregation are not prominent, the principles are demonstrated in the broader field of supramolecular chemistry and the study of self-assembly in solution. nih.govethernet.edu.et The insights from such computational work are vital for understanding the complex solution behavior of this compound and for designing its applications in materials science and catalysis. bham.ac.uk
Reaction Chemistry and Transformation Pathways of Strontium Isopropoxide
Hydrolysis and Condensation Mechanisms of Strontium Isopropoxide
The presence of isopropoxide ligands makes this compound highly sensitive to moisture. The hydrolysis process involves the reaction of the alkoxide with water, leading to the substitution of isopropoxide groups (⁻OⁱPr) with hydroxyl groups (⁻OH). This reaction is typically rapid and results in the liberation of isopropanol (B130326) and the formation of strontium hydroxide (B78521). gelest.com
The fundamental hydrolysis reaction can be represented as: Sr(OⁱPr)₂ + 2H₂O → Sr(OH)₂ + 2HOⁱPr
In controlled sol-gel processes, hydrolysis is a critical first step. The subsequent condensation reactions involve the newly formed hydroxyl groups or the remaining alkoxide groups, leading to the formation of strontium-oxygen-strontium (Sr-O-Sr) bridges. This process builds an inorganic network that, after further processing, yields solid-state materials like strontium oxide. The rates of hydrolysis and condensation can be influenced by factors such as the water-to-alkoxide ratio, solvent, and temperature, which in turn control the structure and properties of the final product. dtic.milunm.edu Infrared spectroscopy studies of solutions containing this compound during hydrolysis have been used to monitor the progress of these reactions, providing insight into the transformation from the molecular precursor to the condensed material. researchgate.net
Ligand Exchange Reactions with Ancillary Ligands
The isopropoxide ligands on the strontium metal center can be substituted by other organic functional groups, a process known as ligand exchange. acs.orgscience.gov This pathway is crucial for modifying the precursor's properties, such as solubility, volatility, and reactivity, by introducing ancillary ligands like β-diketonates or aminoalkoxides. acs.org
For example, reacting this compound with β-diketonate ligands like 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) can yield heteroleptic complexes. acs.orgresearchgate.net These reactions are driven by the formation of more stable coordination complexes. A typical ligand exchange reaction can be illustrated as: Sr(OⁱPr)₂ + n(Ancillary Ligand) → Sr(OⁱPr)₂₋ₙ(Ancillary Ligand)ₙ + n(HOⁱPr)
The stability and structure of the resulting complexes depend on factors such as the nature of the ligand, the metal's coordination preference, and steric effects. researchgate.net The synthesis of new heteroleptic strontium complexes with aminoalkoxide and β-diketonate ligands has been achieved through controlled substitution reactions, resulting in dimeric and trimeric structures with varying coordination numbers at the strontium center. acs.org These modified precursors are often designed to improve their suitability for specific deposition techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). rsc.org
Thermal Decomposition Pathways and Volatilization Behavior of this compound Precursors
The thermal stability of this compound and its derivatives is a key factor in their application as precursors for thin-film deposition and nanoparticle synthesis. This compound itself decomposes at temperatures above 130°C. gelest.com Thermal gravimetric analysis (TGA) shows that the decomposition of this compound (Sr(ipo)) begins at an onset temperature of 65°C and occurs in several steps, completing at approximately 475°C. acs.org The decomposition products upon heating in air typically include volatile organic acid vapors and a final solid residue of strontium oxide. gelest.comfishersci.com
| Thermal Property | Value | Source |
| Decomposition Temperature | >130°C | gelest.com |
| TGA Onset Temperature | 65°C | acs.org |
| TGA Final Decomposition | 475°C | acs.org |
The volatilization behavior of this compound precursors is critical for vapor-phase deposition techniques. While simple this compound has limited volatility, its derivatives can show improved properties. For instance, a mixed-metal complex derived from strontium and zirconium isopropoxides, Sr₂Zr₂(thd)₄(OⁱPr)₈, was found to volatilize upon heating, though this was accompanied by decomposition into its constituent homometallic species, Sr(thd)₂ and Zr(thd)₂(OⁱPr)₂. researchgate.net The decomposition pathways of precursors can be complex, sometimes involving rearrangements or the formation of oligomeric species with varying activities. d-nb.info
Reactivity and Compatibility with Other Metal Organic Precursors in Mixed-Metal Systems
This compound is frequently used in conjunction with other metal-organic precursors to synthesize complex mixed-metal oxides, such as strontium titanate (SrTiO₃) and strontium zirconate (SrZrO₃). rsc.orgresearchgate.net The compatibility and relative reactivity of the precursors are paramount for achieving the desired stoichiometry and phase purity in the final material.
Infrared spectroscopy studies have confirmed the formation of a 1:1 Sr/Ti bimetallic isopropoxide complex when this compound and titanium isopropoxide are reacted, indicating good compatibility at a molecular level. researchgate.net Similarly, strontium and zirconium isopropoxides react in the presence of Hthd to form a soluble, heterometallic complex. researchgate.netacs.org
However, differences in the thermal properties of the precursors can pose challenges. For instance, in the synthesis of SrTiO₃ films, the onset decomposition temperature for this compound (65°C) is significantly lower than that of titanium isopropoxide (150°C). acs.org This discrepancy can lead to different reaction kinetics, potentially causing the premature formation of strontium oxide particles and resulting in compositional inhomogeneity in the final film. acs.org Careful control of reaction conditions or the use of single-source precursors, where both metals are incorporated into one molecule, are strategies employed to overcome these compatibility issues. researchgate.netresearchgate.net The synthesis of SrTiO₃ has been demonstrated using strontium nitrate (B79036) with titanium isopropoxide in a polymer solution route, highlighting another approach to combining different precursor types. hanrimwon.com
| Mixed-Metal System | Strontium Precursor | Co-Precursor | Resulting Product/Complex | Source(s) |
| Strontium Titanate | This compound | Titanium Isopropoxide | Sr/Ti bimetallic isopropoxide complex; SrTiO₃ | researchgate.netacs.org |
| Strontium Titanate | Strontium Nitrate | Titanium Isopropoxide | SrTiO₃ powder | hanrimwon.com |
| Strontium Zirconate | This compound | Zirconium Isopropoxide | Sr₂Zr₂(thd)₄(OⁱPr)₈ complex | researchgate.netacs.org |
Applications of Strontium Isopropoxide in Advanced Materials Fabrication
Strontium Isopropoxide as a Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)
Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely used technique for growing high-quality thin films. In this process, volatile organometallic compounds are transported in the vapor phase to a heated substrate, where they decompose to form the desired film. This compound, often in conjunction with other metal alkoxides, is a key precursor in the MOCVD of strontium-containing materials.
Deposition of Strontium-Containing Oxide Thin Films (e.g., SrTiO₃)
Strontium titanate (SrTiO₃) thin films are highly sought after for applications in dynamic random access memories (DRAMs) and other microelectronic devices due to their high dielectric constant and good insulating properties. cambridgecore.org The MOCVD process for depositing SrTiO₃ often utilizes this compound or its derivatives alongside a titanium precursor, such as titanium isopropoxide. cambridge.orgresearcher.lifemocvd-precursor-encyclopedia.de The choice of precursors is critical, as their volatility and decomposition characteristics must be compatible to achieve the desired film stoichiometry and quality. researchgate.netnih.gov
For instance, SrTiO₃ films have been successfully grown using liquid injection MOCVD with a bimetallic precursor, Sr₂Ti₂(OⁱPr)₈(tmhd)₄, which can be considered a derivative of strontium and titanium isopropoxides. researchgate.net This method allows for the deposition of crystalline SrTiO₃ films on silicon substrates at temperatures ranging from 450°C to 850°C. researchgate.net The quality of the resulting films is highly dependent on the deposition conditions, including temperature and pressure, which influence the surface reactions and diffusion processes. cambridgecore.org
Table 1: MOCVD Parameters for SrTiO₃ Thin Film Deposition
| Parameter | Value/Range | Reference(s) |
|---|---|---|
| Strontium Precursor | This compound or derivatives | cambridge.orgresearcher.lifemocvd-precursor-encyclopedia.de |
| Titanium Precursor | Titanium isopropoxide | cambridge.orgmocvd-precursor-encyclopedia.de |
| Deposition Temperature | 450°C - 850°C | cambridgecore.orgresearchgate.net |
| Pressure | 0.56 Torr (optimal for Sr and Ti content) | cambridgecore.org |
Role in Multi-Component Perovskite Film Growth
The principles of using this compound in MOCVD extend to the growth of more complex, multi-component perovskite films. Perovskites are a class of materials with a specific crystal structure that exhibit a wide range of electronic properties. By introducing other metal-organic precursors into the MOCVD process, it is possible to create multi-component perovskite films with tailored functionalities.
The control of stoichiometry in these multi-component systems is a significant challenge. The relative incorporation of each metal into the film is determined by the partial pressures and decomposition kinetics of the respective precursors. mocvd-precursor-encyclopedia.de The similar chemical nature of alkoxide precursors, such as this compound and titanium isopropoxide, can be advantageous in achieving uniform and stoichiometric films. mocvd-precursor-encyclopedia.de
Precursor Delivery and Vaporization Characteristics in MOCVD Systems
A critical aspect of MOCVD is the consistent and reproducible delivery of the precursor vapors to the reaction chamber. researchgate.net this compound, being a solid, requires careful thermal management to ensure a stable vapor pressure for transport. Liquid delivery MOCVD systems, where the precursor is dissolved in a solvent and then flash vaporized, offer a solution to the challenges associated with the volatility of solid precursors. researchgate.net
The thermal stability of the precursor is also a key factor. The precursor must be volatile enough to be transported to the substrate but stable enough to not decompose prematurely in the gas phase. nih.gov The vaporization characteristics of this compound and its co-precursors must be well-matched to maintain control over the film's composition throughout the deposition process. google.com
This compound in Atomic Layer Deposition (ALD) Processes
Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. nih.govopticsjournal.net The process is based on sequential, self-limiting surface reactions. nih.gov this compound and its derivatives have been explored as precursors for the ALD of strontium-containing films.
Surface Reaction Mechanisms in ALD using this compound Derivatives
In ALD, the growth of a thin film proceeds through a series of self-limiting half-reactions. mdpi.com For the deposition of strontium oxide (SrO), a typical ALD cycle would involve pulsing a strontium precursor, such as a strontium cyclopentadienyl (B1206354) derivative, followed by a purge and then a pulse of an oxygen source like water. researchgate.netresearchgate.net While this compound itself is less commonly cited in recent ALD literature compared to its cyclopentadienyl derivatives, the fundamental surface chemistry principles are similar.
The chemisorption of the precursor onto the substrate surface is the initial step in the ALD cycle. aip.org This is followed by a reaction with surface functional groups, such as hydroxyls (-OH), leading to the release of ligands (in this case, isopropoxide groups) and the formation of a monolayer of the strontium-containing species. mdpi.com The self-limiting nature of this reaction is crucial for achieving the atomic-level control characteristic of ALD. aip.org However, some precursors, including certain strontium compounds, can exhibit minor decomposition, which can affect the ideal self-limiting behavior. researchgate.net
Table 2: Key Aspects of ALD Surface Reactions
| Feature | Description | Reference(s) |
|---|---|---|
| Process Type | Sequential, self-limiting surface reactions | nih.govmdpi.com |
| Precursor Adsorption | Chemisorption onto the substrate | aip.org |
| Reaction Mechanism | Ligand exchange with surface functional groups | aip.org |
| Common Oxygen Source | Water (H₂O) | researchgate.netresearchgate.net |
| Potential Issue | Minor precursor decomposition affecting self-limiting growth | researchgate.net |
Sequential Pulsing Strategies for Strontium Oxide and Multicomponent Layers
To grow multicomponent films like SrTiO₃ using ALD, a "supercycle" approach is employed. acs.org This involves alternating the ALD cycles for the individual binary oxides. For SrTiO₃, a supercycle would consist of a certain number of SrO deposition cycles followed by a certain number of TiO₂ deposition cycles. researchgate.netosti.gov The final stoichiometry of the film can be precisely controlled by adjusting the ratio of the cycles for each component. researchgate.net
For example, SrTiO₃ films have been deposited by ALD using strontium bis(tri-isopropyl cyclopentadienyl) and titanium tetraisopropoxide as the metal precursors, with water as the oxygen source. researchgate.net By carefully controlling the pulsing ratio of the strontium and titanium precursors, researchers can achieve good control over the film's stoichiometry. researchgate.net The sequence of the precursor pulses within the supercycle can also influence the film's composition and properties. researchgate.net
Utilization in Sol-Gel Synthesis of Strontium-Based Ceramics and Nanomaterials
The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. This compound is a favored precursor in these syntheses due to its high reactivity and ability to form homogeneous, multi-component systems at a molecular level.
This method is widely employed for creating various strontium-containing materials, including strontium titanate (SrTiO₃) and other mixed-metal oxides. rsc.orgacs.orghanrimwon.com The process typically involves dissolving this compound, often along with another metal alkoxide like titanium isopropoxide, in a suitable solvent before initiating hydrolysis and condensation reactions. cambridge.orgmit.eduatamanchemicals.com The resulting gels are then heat-treated to yield the final crystalline ceramic material. rsc.orguci.edu The sol-gel approach allows for precise control over the stoichiometry and microstructure of the final product, which is crucial for the material's performance in electronic and catalytic applications. acs.orgresearchgate.net
The foundation of the sol-gel process using this compound lies in two fundamental reactions: hydrolysis and condensation. Initially, the this compound precursor undergoes hydrolysis upon the addition of water. This reaction replaces the isopropoxide ligands (–OCH(CH₃)₂) with hydroxyl groups (–OH).
The subsequent condensation reactions involve the combination of these hydroxylated intermediates, or their reaction with remaining alkoxide groups, to form strontium-oxygen-strontium (Sr-O-Sr) or strontium-oxygen-metal (Sr-O-M) bridges. This process releases water or isopropanol (B130326) and results in the formation of a three-dimensional oxide network, which constitutes the gel. mit.eduunm.edu
The kinetics of these reactions can be controlled by several factors, including the water-to-alkoxide ratio, the pH of the solution, and the reaction temperature. cambridge.org For instance, modifying the precursor solution with chelating agents like acetic acid can alter the hydrolysis and condensation rates, thereby influencing the structure of the resulting gel network. uci.eduresearchgate.net This control is essential for tailoring the porosity and density of the final ceramic material. mit.edu The gelation process effectively immobilizes the metal cations within a growing oxide network, ensuring a high degree of homogeneity in the final material. hanrimwon.com
Following the gelation stage, the obtained gel is typically subjected to a drying and calcination (high-temperature heating) process. This thermal treatment removes residual organic compounds and promotes the crystallization of the amorphous gel into a nanocrystalline solid. researchgate.netresearchgate.net The use of this compound as a precursor in the sol-gel method is particularly effective for producing nanocrystalline materials with controlled particle sizes and high purity. orientjchem.org
A prominent example is the synthesis of strontium titanate (SrTiO₃) nanoparticles. cambridge.orgaalto.fi By carefully controlling the sol-gel and subsequent hydrothermal or calcination conditions, researchers can produce SrTiO₃ powders with specific grain sizes, which is critical for their application in electronics and as photocatalysts. acs.orgcambridge.orgresearchgate.net Studies have shown that annealing the amorphous powder derived from strontium and titanium alkoxides at temperatures around 700°C can yield the cubic crystalline phase of SrTiO₃. researchgate.net
Furthermore, this method extends to the creation of more complex mixed oxides. For instance, nanocrystalline barium strontium titanate (Ba₁₋ₓSrₓTiO₃) powders have been successfully synthesized using a modified sol-gel process with strontium acetate (B1210297) and titanium isopropoxide as precursors. researchgate.net The technique has also been applied to produce strontium hexaferrite for magnetic applications and strontium-doped lanthanum manganite for potential use in solid oxide fuel cells. researchgate.netdtic.mil The ability to achieve a homogeneous distribution of different metal cations at the atomic scale is a key advantage of using this compound in the sol-gel synthesis of these advanced multicomponent materials. mdpi.com
Catalytic Applications of this compound in Organic Synthesis and Polymerization
Beyond its role as a precursor, this compound exhibits significant catalytic activity, particularly in the field of polymer chemistry. Its basic nature and the specific coordination environment around the strontium atom enable it to initiate and catalyze certain types of polymerization reactions, offering a pathway to creating biodegradable and biocompatible polymers.
This compound has emerged as a highly effective initiator and catalyst for the ring-opening polymerization (ROP) of various cyclic esters, known as lactones. nih.govamericanelements.comresearchgate.net This class of monomers includes lactide (the precursor to polylactide, PLA), ε-caprolactone, and δ-valerolactone. nih.govresearchgate.net The polymerization is typically carried out in a solution, such as toluene (B28343), at room temperature. researchgate.net
The isopropoxide groups of the strontium catalyst act as initiators, attacking the carbonyl group of the lactone monomer to open the ring and start the growth of a polymer chain. nih.gov Research has demonstrated that this compound can produce well-defined polyesters with controlled molecular weights. americanelements.comresearchgate.net For instance, in the polymerization of lactide, both isopropoxide groups can initiate chain growth, allowing for the synthesis of polylactide with tailored molar masses. nih.gov The high activity of the catalyst is evident from the rapid and quantitative conversion of monomers like ε-caprolactone and δ-valerolactone, often within minutes. nih.govresearchgate.net However, for these highly reactive monomers, the polymerization can be less controlled, leading to broader molecular weight distributions. nih.gov In contrast, for less reactive lactones such as δ-caprolactone, the polymerization is well-controlled, yielding polyesters with low dispersity. researchgate.netresearchgate.net
The table below summarizes the catalytic performance of this compound in the ring-opening polymerization of various lactones.
| Monomer | [Monomer]:[Sr] Ratio | Co-initiator | Reaction Time | Conversion | Polymer Dispersity (Đ) | Reference |
| L-lactide | 100:1 | None | 15 min | >99% | 1.07 | researchgate.net |
| L-lactide | 100:1 | Dodecanol | 3 min | >99% | 1.08 | researchgate.net |
| ε-caprolactone | 100:1 | None | 1 min | >99% | 3.82 | researchgate.net |
| δ-valerolactone | 100:1 | None | 1 min | >99% | 4.80 | researchgate.net |
| δ-caprolactone | 100:1 | Dodecanol | 15 min | 70% | 1.15 | researchgate.net |
This table is generated based on data reported in the cited research article and is for illustrative purposes.
The mechanism by which this compound catalyzes the ring-opening polymerization of lactones is generally understood to proceed via a coordination-insertion mechanism. Kinetic studies of lactide polymerization have revealed pseudo-first-order kinetics, which is consistent with this type of mechanism. nih.govresearchgate.net
The process begins with the coordination of the carbonyl oxygen of the lactone monomer to the electropositive strontium metal center. This coordination polarizes and activates the carbonyl group, making it more susceptible to nucleophilic attack. Subsequently, one of the isopropoxide ligands on the strontium atom attacks the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the lactone ring. This step "inserts" the monomer into the strontium-oxygen bond, and the isopropoxide group becomes the α-end group of the newly formed polymer chain. nih.gov The process then repeats with subsequent monomer units, propagating the polymer chain.
The use of a co-initiator, such as an alcohol like dodecanol, can also participate in the initiation process. nih.govamericanelements.com The alcohol can react with the this compound to form a strontium alkoxide with the dodecanol's alkyl group, which then initiates polymerization. This allows for further control over the polymer's molecular weight and end-group functionality. nih.gov While the general mechanism is established, some studies note unusual polymerization behaviors, such as bimodal molar mass distributions at early stages, suggesting that more complex catalyst rearrangements or the presence of oligomeric catalyst species with varying activities might be involved, warranting further investigation. researchgate.netd-nb.info
Emerging Applications in Novel Material Systems
Research into this compound continues to uncover its potential in new and innovative material systems. Its utility as a precursor is being explored for the fabrication of thin films and coatings with specific electronic or optical properties. For example, this compound is used in the sol-gel synthesis of strontium titanate thin layers, which are being investigated as electron transport layers in perovskite solar cells. mdpi.com The ability to deposit these materials from a solution allows for the creation of uniform films on various substrates. mdpi.com
Furthermore, this compound is a component in the synthesis of hybrid organic-inorganic materials. Nanocrystalline strontium titanate particles, prepared from this compound, have been hybridized with polymers to create materials with field-responsive properties, which could be useful in electrorheological fluids. cambridge.org There is also interest in using materials derived from this compound in biomedical applications. Because strontium is known to be beneficial for bone regeneration, polyesters synthesized using a strontium-based catalyst could be advantageous for creating medical implants. researchgate.net Additionally, strontium-based materials, such as strontium oxide and strontium carbonate, derived from precursors like this compound, are being investigated for their catalytic activity in various reactions and as components in energy storage devices and sensors. hiyka.commdpi.comresearchgate.net
Advanced Analytical Techniques in Strontium Isopropoxide Research
In-Situ Monitoring of Synthesis and Reaction Kinetics
Understanding the synthesis of strontium isopropoxide and its subsequent reaction kinetics is fundamental to controlling the properties of the final products. In-situ monitoring techniques provide real-time data on the chemical and physical changes occurring during a reaction, offering insights that are not achievable through conventional post-synthesis analysis.
In the context of polymerization, specifically the ring-opening polymerization (ROP) of lactones, this compound has been identified as a highly active catalyst. researchgate.net Kinetic studies of these reactions are often performed to understand the polymerization mechanism and control the molar mass of the resulting polyesters. researchgate.netresearchgate.net A common method involves periodically taking samples from the reaction mixture, quenching the reaction with an agent like benzoic acid, and then analyzing the samples. d-nb.info
Key analytical techniques used for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in determining monomer conversion over time. d-nb.info By integrating the signals corresponding to the monomer and the polymer, researchers can track the reaction progress.
Size Exclusion Chromatography (SEC): SEC is employed to determine the molar mass and dispersity of the polymers being formed. researchgate.netd-nb.info This provides crucial information on the control and uniformity of the polymerization process.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS): This technique is used to identify the end groups of the polymer chains, which helps in elucidating the initiation mechanism of the polymerization. researchgate.netd-nb.info For instance, in the ROP of lactide, MALDI-ToF-MS has confirmed that both isopropanolate moieties from the this compound can initiate polymer chains. researchgate.net
Kinetic studies on the ROP of various lactones, such as lactide (LA), δ-caprolactone (δCL), and δ-decalactone (δDL), mediated by this compound have revealed pseudo-first-order kinetics. researchgate.net However, for some monomers, non-linearities in the first-order kinetic plots have been observed, suggesting more complex reaction mechanisms that may involve catalyst rearrangements or the presence of oligomeric species with varying activities. researchgate.netd-nb.info
Table 1: In-Situ and Kinetic Monitoring Techniques for this compound Reactions
| Analytical Technique | Information Obtained | Key Findings in this compound Research |
|---|---|---|
| ¹H NMR Spectroscopy | Monomer conversion | Tracks the real-time progress of polymerization reactions. d-nb.info |
| Size Exclusion Chromatography (SEC) | Molar mass and dispersity of polymers | Reveals control over polymer chain growth and uniformity. researchgate.netd-nb.info |
| MALDI-ToF-MS | Polymer end-group identity | Elucidates the initiation mechanism of polymerization. researchgate.netd-nb.info |
High-Resolution Characterization of Derived Materials (e.g., Thin Films, Nanoparticles)
This compound is a valuable precursor for creating a variety of advanced materials, including thin films and nanoparticles of strontium-containing oxides like strontium titanate (SrTiO₃). rsc.orgacs.org The functional properties of these materials are highly dependent on their structural and morphological characteristics, necessitating the use of high-resolution characterization techniques.
Thin Films:
When this compound is used in deposition techniques like Atomic Layer Deposition (ALD) or Metal-Organic Chemical Vapor Deposition (MOCVD), a suite of analytical methods is used to characterize the resulting thin films.
X-Ray Diffraction (XRD): XRD is fundamental for determining the crystal structure and orientation of the deposited films. acs.orgnih.gov For instance, SrTiO₃ films grown by ALD have been shown to be polycrystalline and strongly oriented in the (100) direction. researchgate.net
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): These techniques provide direct visualization of the film's microstructure, including its epitaxial nature and the quality of the interface between the film and the substrate. nih.govresearchgate.net
Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology and uniformity of the films. rsc.orgorientjchem.org
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to verify the stoichiometry and chemical composition of the films. nih.gov
Atomic Force Microscopy (SPM/AFM): This technique is used for topographical analysis of the film surface, providing information on grain size and boundaries. researchgate.net
Nanoparticles:
For nanoparticles synthesized using this compound, similar characterization techniques are applied to understand their properties.
X-Ray Diffraction (XRD): XRD patterns indicate the crystalline nature of the nanoparticles, and the crystallite size can be calculated using the Debye-Scherrer formula. orientjchem.org
Scanning Electron Microscopy (SEM): SEM reveals the morphology and size of the nanoparticles. Studies on strontium oxide nanoparticles have shown pseudo-spherical or cubic forms depending on calcination temperature. orientjchem.org
Transmission Electron Microscopy (TEM): TEM provides detailed information on the shape and size distribution of the nanoparticles, often revealing that they consist of agglomerated smaller particles. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the chemical bonds present in the nanoparticles. For example, the presence of the Sr-O bond can be confirmed in strontium oxide nanoparticles. orientjchem.org
Table 2: High-Resolution Characterization Techniques for Materials Derived from this compound
| Material Type | Analytical Technique | Information Provided | Example Finding |
|---|---|---|---|
| Thin Films | X-Ray Diffraction (XRD) | Crystal structure, orientation | SrTiO₃ films are polycrystalline with strong (100) orientation. researchgate.net |
| Transmission Electron Microscopy (TEM/HRTEM) | Microstructure, epitaxial nature, interface quality | Confirms high-quality epitaxial registry between STO and Ge substrates. nih.gov | |
| Scanning Electron Microscopy (SEM) | Surface morphology, uniformity | Observes the surface features of synthesized strontium titanate powders. rsc.org | |
| X-ray Photoelectron Spectroscopy (XPS) | Stoichiometry, chemical composition | Verifies film stoichiometry before and after annealing. nih.gov | |
| Atomic Force Microscopy (SPM/AFM) | Surface topography, grain analysis | Analyzes the topography of grains and grain boundaries in sintered powders. researchgate.net | |
| Nanoparticles | X-Ray Diffraction (XRD) | Crystalline nature, crystallite size | Strontium oxide nanoparticles are crystalline with sizes around 80nm. orientjchem.org |
| Scanning Electron Microscopy (SEM) | Morphology, size | Morphology of SrO nanoparticles changes with calcination temperature. orientjchem.org | |
| Transmission Electron Microscopy (TEM) | Shape, size distribution, agglomeration | Powders consist of agglomerated nanoparticles. researchgate.net | |
| Fourier Transform Infrared (FTIR) Spectroscopy | Chemical bonds | Confirms the presence of the Sr-O bond in strontium oxide nanoparticles. orientjchem.org |
Chromatographic Methods for Purity Assessment and Oligomer Separation
The purity of this compound is critical, as impurities can significantly affect its performance as a precursor or catalyst. Chromatographic techniques are powerful tools for assessing this purity and for separating different forms of the compound that may exist.
While specific studies detailing the chromatographic separation of this compound oligomers are not extensively reported in the provided search results, the principles of chromatography are widely applied for the purification and analysis of related compounds. For instance, extraction chromatography is a well-established method for the separation and purification of strontium from various complex matrices. researchgate.netua.edu This often involves using a stationary phase, such as a resin impregnated with a strontium-specific chelator, and a mobile phase to selectively elute strontium. researchgate.netnih.gov
In the context of this compound, it is plausible that techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) could be adapted for purity assessment. Given that this compound can exist as oligomers, size exclusion chromatography (SEC), which separates molecules based on their size, could be a particularly relevant technique for separating these different oligomeric forms. d-nb.info The presence of such oligomers with potentially different reactivities has been speculated to be a reason for unusual polymerization behaviors observed in some reactions catalyzed by this compound. d-nb.info
The development of effective chromatographic methods for this compound would be a significant step forward in ensuring the reproducibility of synthetic processes that utilize this compound. Such methods would allow for the isolation and characterization of different oligomeric species, leading to a more refined understanding of their respective roles in catalysis and materials synthesis.
Table 3: Potential Chromatographic Methods for this compound Analysis
| Chromatographic Technique | Potential Application for this compound | Rationale |
|---|---|---|
| Gas Chromatography (GC) | Purity assessment | Separation of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of non-volatile components | High-resolution separation of components in the mixture. |
| Size Exclusion Chromatography (SEC) | Separation of oligomeric species | Separates molecules based on size, ideal for resolving different oligomers. d-nb.info |
| Extraction Chromatography | Purification | Established for selective separation of strontium from complex mixtures. researchgate.netua.edu |
Theoretical and Mechanistic Insights into Strontium Isopropoxide Chemistry
Theoretical Models for Strontium-Oxygen Bonding and Coordination Environments
The nature of the bond between strontium and oxygen is a critical determinant of the structure, stability, and reactivity of strontium isopropoxide and its derivatives. Theoretical models, primarily based on Density Functional Theory (DFT), are employed to probe the electronic structure and coordination environments of these compounds.
The strontium-oxygen (Sr-O) bond is predominantly ionic in character, a consequence of the large difference in electronegativity between the electropositive strontium metal and the electronegative oxygen atom. Computational models quantify this by calculating partial atomic charges, which typically show a significant positive charge on the strontium center (approaching +2) and a corresponding negative charge on the oxygen atom of the isopropoxide ligand.
In addition to its ionic nature, the Sr-O bond is highly labile, and strontium complexes can exhibit a variety of coordination numbers and geometries. This structural flexibility is often investigated through the synthesis and characterization of complex alkoxides. For instance, in complex strontium neopentoxide structures, strontium atoms have been observed in different coordination environments within the same molecule, including six-coordinate octahedral and seven-coordinate geometries. tandfonline.com In one such structure, a central core features four octahedrally coordinated strontium atoms arranged in a square around a central oxygen atom, with an additional seven-coordinated strontium atom forming a square-pyramidal arrangement. tandfonline.com
DFT studies on related systems, such as the adsorption of isopropanol (B130326) on strontium titanate (SrTiO3) surfaces, provide further insight. These studies model the formation of surface-bound isopropoxide species and analyze the resulting Sr-O and Ti-O interactions. osti.gov Such models help in understanding how the coordination environment influences the stability and subsequent reactivity of the alkoxide group. osti.gov
Table 1: Theoretical Characteristics of Strontium-Oxygen Bonding
| Property | Theoretical Description | Computational Method | Significance |
| Bond Type | Predominantly ionic | DFT, Mulliken/NBO Population Analysis | Governs solubility, volatility, and reaction pathways. |
| Coordination Number | Variable, commonly 6 or higher | X-ray Crystallography, DFT Optimization | Determines the steric accessibility of the metal center. |
| Coordination Geometry | Octahedral, Square-pyramidal, Distorted geometries | X-ray Crystallography, DFT Optimization | Influences catalytic activity and precursor stability. |
| Bond Energy | Relatively weak metal-ligand bond strength | DFT Calculations | Correlates with precursor reactivity in deposition processes. researchgate.net |
Prediction of Novel this compound Derivatives and their Properties
Beyond explaining existing chemistry, computational methods serve as a predictive tool for in silico design of novel molecules with desired properties. This rational design process can accelerate the discovery of new catalysts, precursors, and functional materials by pre-screening candidates before attempting their synthesis.
The prediction of novel this compound derivatives involves a systematic computational workflow:
Structural Modification: A library of virtual derivatives is created by modifying the parent this compound structure. This can involve substituting the isopropoxide ligands with other alkoxides (e.g., ethoxide, tert-butoxide), functionalized alkoxides, or entirely different ligand classes like amides or cyclopentadienyls.
Property Calculation: For each virtual derivative, a suite of properties is calculated using quantum chemical methods. These properties are chosen based on the target application. For instance, in designing new precursors for Atomic Layer Deposition (ALD), key calculated properties would include volatility (related to molecular weight and intermolecular forces), thermal stability, and metal-ligand bond energies, as weaker bonds can correlate with higher reactivity and lower deposition temperatures. researchgate.net
Screening and Selection: The calculated properties of the virtual derivatives are compared to identify the most promising candidates for a specific application. A derivative predicted to have high thermal stability but sufficient reactivity towards a co-reactant would be a prime candidate for an ALD precursor.
This approach, combining quantum chemical calculations with molecular docking and dynamics simulations, has been successfully applied to design novel derivatives of other compounds for specific applications. nih.gov For this compound derivatives, this could lead to the design of catalysts with enhanced activity or selectivity for polymerization, or precursors optimized for the low-temperature synthesis of strontium-containing thin films like SrTiO3.
Table 2: Hypothetical this compound Derivatives and Predicted Properties for Screening
| Hypothetical Derivative | Target Application | Key Property to Calculate | Rationale for Prediction |
| Strontium bis(2-methoxyethoxide) | Atomic Layer Deposition (ALD) | Volatility, Thermal Stability | The ether functionality might enhance volatility and modify reactivity. |
| Strontium bis(diisopropylamide) | Catalysis | Sr-N Bond Strength, Steric Hindrance | Amide ligands offer different electronic and steric profiles than alkoxides. |
| (Isopropoxy)strontium lactate | Biodegradable Polymer Initiator | Reactivity towards Lactide | A pre-formed intermediate could offer more controlled polymerization. |
| Strontium bis(hexafluoroisopropoxide) | Gas Phase Precursor | Vapor Pressure, Decomposition Pathway | Fluorination typically increases volatility and can alter decomposition mechanisms. |
Conclusion and Future Research Directions in Strontium Isopropoxide Chemistry
Summary of Key Academic Contributions
The most significant academic contribution of strontium isopropoxide to date lies in its application as a highly effective catalyst for ring-opening polymerization (ROP). Research has demonstrated its exceptional activity in the polymerization of cyclic esters, such as lactides and various lactones.
Notably, this compound has been shown to be a suitable and highly active catalyst/initiator for the ROP of lactide (LA), ε-caprolactone, δ-valerolactone, δ-caprolactone, and δ-decalactone. researchgate.netresearchgate.net Studies have revealed that it can facilitate rapid polymerization at room temperature, producing well-defined polyesters with a high degree of control over the polymer's end-group fidelity. researchgate.net This is particularly valuable for the synthesis of biocompatible and biodegradable polymers, such as polylactic acid (PLA), which have significant applications in the biomedical field. researchgate.net The catalytic process can be initiated by both isopropanolate moieties of the this compound molecule. researchgate.net
The use of this compound as a precursor in the sol-gel synthesis of strontium-containing mixed-metal oxides, such as strontium titanate (SrTiO₃), represents another area of academic interest. rsc.orggstu.byresearchgate.netmdpi.com The sol-gel process offers a versatile route to producing high-purity, homogeneous ceramic materials at relatively low temperatures. While other strontium precursors like strontium acetate (B1210297) are more commonly cited, the potential of this compound to yield highly pure and uniform nanostructured materials due to its solubility in organic solvents and clean decomposition is an important area of materials chemistry research. rsc.orggstu.byresearchgate.netmdpi.com
Identification of Open Questions and Research Gaps
Despite the promising results in ROP catalysis, a number of open questions and research gaps remain in the chemistry of this compound. A primary gap is the detailed mechanistic understanding of its catalytic activity. While its effectiveness is evident, the precise nature of the active catalytic species and the intricacies of the polymerization kinetics are not fully elucidated. researchgate.net For instance, researchers have observed unusual polymerization behavior, such as initially bimodal molar mass distributions for certain monomers, suggesting complex catalyst rearrangements or the presence of oligomeric species with varying activities in the reaction solution. researchgate.net A thorough investigation into the solution-state structure of this compound and its evolution during the polymerization process is warranted.
Furthermore, the exploration of this compound's catalytic activity beyond ROP is significantly underdeveloped. Its basic nature suggests potential applications in other organic transformations, such as aldol (B89426) condensations, Michael additions, or transesterification reactions. The lack of studies in these areas represents a substantial research gap.
In the realm of materials science, while the potential of this compound as a sol-gel precursor is recognized, there is a scarcity of comprehensive studies that systematically compare its performance against other strontium sources. Research is needed to detail the advantages of using this compound in terms of precursor stability, hydrolysis and condensation kinetics, and the properties of the resulting materials. The development of new, volatile, and thermally stable strontium precursors for techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) is an ongoing challenge, and the potential of this compound or its derivatives in this context is an unexplored frontier. ascensusspecialties.com
Future Prospects for this compound in Materials Science and Catalysis
The future of this compound chemistry is promising, with significant potential in both materials science and catalysis, particularly at the intersection of these fields with biomedical applications.
In Materials Science:
A significant future prospect for this compound lies in the synthesis of advanced functional materials. Its utility as a high-purity precursor in sol-gel and other solution-based methods could be leveraged to create a variety of strontium-containing materials with tailored properties. For example, the synthesis of strontium titanate (SrTiO₃) nanoparticles and thin films for applications in electronics, photocatalysis, and perovskite solar cells is an area of active research where this compound could offer advantages. gstu.bymdpi.comrsc.org
Furthermore, the development of strontium-doped bioactive glasses and ceramics for bone tissue engineering is a rapidly growing field. rsc.org Given that strontium is known to promote bone regeneration, the use of this compound as a precursor for these biomaterials could lead to enhanced biocompatibility and therapeutic efficacy.
In Catalysis:
The future of this compound in catalysis extends beyond the optimization of ROP processes. A key future direction is the design of novel, well-defined strontium-based catalysts for a broader range of organic reactions. The development of chiral this compound complexes, for instance, could open doors to asymmetric catalysis.
Moreover, the synergistic combination of this compound with other metal centers could lead to the development of highly active and selective bimetallic catalysts. The exploration of supported this compound catalysts, where the active species is dispersed on a high-surface-area material, could also enhance its catalytic efficiency and recyclability, making it more attractive for industrial applications. As the field of catalysis moves towards more sustainable and earth-abundant metals, strontium-based catalysts like this compound are poised to play an increasingly important role. elsevier.commdpi.com
The following table summarizes the key research findings and future directions discussed in this article:
| Area | Key Academic Contributions | Open Questions & Research Gaps | Future Prospects |
| Catalysis | Highly active catalyst for Ring-Opening Polymerization (ROP) of lactides and lactones. researchgate.netresearchgate.net | Detailed mechanistic understanding of ROP catalysis. researchgate.net Exploration of catalytic activity beyond ROP. | Development of chiral strontium catalysts for asymmetric synthesis. Design of bimetallic and supported strontium catalysts. elsevier.commdpi.com |
| Materials Science | Potential precursor for sol-gel synthesis of strontium-containing materials like SrTiO₃. rsc.orggstu.byresearchgate.netmdpi.com | Systematic comparison with other strontium precursors. Exploration as a precursor for CVD and ALD. ascensusspecialties.com | Synthesis of advanced functional materials (e.g., for electronics and photocatalysis). rsc.org Development of strontium-doped bioactive materials for bone regeneration. rsc.org |
Q & A
Q. What are the common synthesis methods for preparing strontium isopropoxide-derived complex oxides, and how do they influence material properties?
this compound is widely used in sol-gel and polymeric precursor methods to synthesize perovskites like SrTiO₃ or doped ferrites. For example:
- Citrate sol-gel method : Strontium nitrate and titanium isopropoxide are dissolved with citric acid to form a homogeneous precursor, yielding fine-grained powders with controlled stoichiometry .
- Pechini method : Air-stable precursors (e.g., titanium triethanolaminato isopropoxide) enable low-temperature synthesis of SrTiO₃ nanoparticles, reducing aggregation and enhancing photocatalytic activity .
- Polymeric precursor route : Ethylene glycol and citric acid chelate metal ions (e.g., Sr²⁺, Ti⁴⁺), ensuring atomic-level mixing for homogeneous doping (e.g., Gd³⁺ in SrTiO₃) . Key factors: Precursor stability, calcination temperature, and chelating agents directly affect crystallinity, particle size, and dopant distribution.
Q. Which characterization techniques are critical for verifying the structural and chemical properties of this compound-based materials?
Essential techniques include:
- X-ray diffraction (XRD) : Confirms phase purity and crystal structure (e.g., perovskite vs. secondary phases) .
- Scanning/Transmission Electron Microscopy (SEM/TEM) : Reveals particle morphology and nanostructure (e.g., agglomeration in sol-gel vs. ball-milled samples) .
- X-ray Absorption Spectroscopy (XAS) : Probes local coordination environments of dopants (e.g., Gd³⁺ substitution in SrTiO₃) .
- Thermogravimetric Analysis (TGA) : Tracks decomposition steps of organic precursors during calcination .
Advanced Research Questions
Q. How can researchers design experiments to optimize the photocatalytic efficiency of strontium titanate synthesized from this compound?
- Degradation testing : Use methylene blue (MB) under UV irradiation (e.g., 300 W lamp, 280–400 nm) with periodic sampling for UV-Vis spectrophotometry to quantify degradation rates .
- Parameter optimization : Apply Box-Behnken experimental design to vary titanium isopropoxide concentration, aging time, and acid concentration, then model degradation kinetics .
- Comparative analysis : Contrast sol-gel-derived catalysts (high surface area) with solid-state-synthesized samples to isolate synthesis-dependent performance differences .
Q. What strategies are effective for incorporating dopants like Gd or Co/Ti into this compound-derived perovskites, and how do they alter electronic properties?
- Co-Ti doping in Sr ferrites : Co²⁺ and Ti⁴⁺ replace Fe³⁺ in SrFe₁₂O₁₉, adjusting magnetic properties via citrate sol-gel synthesis .
- Gd-doped SrTiO₃ : Gd₂O₃ is dissolved with strontium nitrate and titanium isopropoxide in ethylene glycol, forming Gd³⁺-substituted perovskites. XAS confirms Gd occupancy at Sr sites, altering dielectric behavior .
- Methodological tip : Use Rietveld refinement (e.g., FULLPROF software) to quantify dopant-induced lattice distortions .
Q. What methodological considerations are essential when handling this compound’s moisture sensitivity during synthesis?
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis .
- Stabilizers : Chelating agents like triethanolamine or lactic acid reduce precursor reactivity, improving solution stability .
- Alternative precursors : Titanium triethanolaminato isopropoxide offers air stability, simplifying handling compared to pure titanium isopropoxide .
Q. How can advanced spectroscopic methods like XAS elucidate the local structural changes in doped strontium titanate synthesized via this compound?
- XANES/EXAFS analysis : Measure Ti K-edge or Gd L₃-edge spectra to determine oxidation states and coordination geometry. For example, Gd³⁺ substitution in SrTiO₃ shortens Ti–O bonds, increasing octahedral tilting .
- Complementary techniques : Pair XAS with XRD and Raman spectroscopy to correlate local distortions with long-range crystallographic changes .
Q. What experimental design approaches are suitable for optimizing synthesis parameters of this compound-derived nanomaterials?
- Factorial design : Use Box-Behnken or full factorial matrices to test interactions between variables (e.g., precursor ratio, calcination temperature) .
- Response surface methodology (RSM) : Model photocatalytic efficiency as a function of synthesis parameters to identify optimal conditions .
Q. How should researchers address contradictions in photocatalytic performance data between sol-gel and solid-state synthesized strontium titanate?
- Systematic comparison : Characterize particle size (via TEM), surface area (BET), and crystallite defects (XRD) to identify performance drivers .
- Controlled variables : Replicate synthesis under identical calcination temperatures and doping levels to isolate method-specific effects .
- Mechanistic studies : Use transient absorption spectroscopy to compare charge-carrier lifetimes between synthesis routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
